
Zeaxanthin
Übersicht
Beschreibung
Zeaxanthin is a carotenoid molecule commonly found in a variety of fruits and vegetables, such as yellow corn, saffron, orange juice, honeydew, goji berry, paprika, spinach, kale, romaine lettuce, zucchini, and brussels sprout . It is the pigment that provides red, yellow, and orange colors to many plants and can be found in animal products like chicken egg yolk . It belongs to the fat-soluble xanthophyll family, which are the oxygenated derivatives of carotenes .
Synthesis Analysis
This compound has been mainly produced by extraction and isolation from plants, but it is high-cost and energy-consuming . Therefore, the biosynthesis of this compound by microorganisms has been studied and developed recently . Many studies demonstrate that bacteria and microalgae are the most common naturally occurring this compound-accumulating microorganisms .Molecular Structure Analysis
The chemical structure of this compound is a symmetric polyene-like molecule containing nine alternating conjugated carbon double and single bonds . This compound has two chiral centers but only three stereoisomeric forms because both stereoisomers, (3R, 3′S) – this compound and (3S, 3′R) – this compound, are identical .Chemical Reactions Analysis
This compound is a remarkable pigment for retina and antioxidant activities . Since this compound aids in the preclusion of age-related macular degeneration, its utilization at commercial scale for implication in nutrition and therapeutics has been explored most seriously in these times .Physical And Chemical Properties Analysis
This compound is a carotenoid that belongs to the xanthophyll family . It has a molecular weight of 568.8 Daltons and 11 conjugated double bonds . These conjugated bonds are distributed between the polyene chain and the ionone rings . The ionone rings contain a hydroxyl group that can attach to fatty acids during esterification .In Vivo
In vivo studies have been conducted to investigate the effects of zeaxanthin on a variety of health conditions, including age-related macular degeneration, cataracts, and other vision problems. Studies have also been conducted to investigate the effects of this compound on the prevention of cancer and heart disease.
In Vitro
In vitro studies have been conducted to investigate the effects of zeaxanthin on cell proliferation and apoptosis, as well as its antioxidant activity. Studies have also been conducted to investigate the effects of this compound on the expression of genes involved in the development of cancer and other diseases.
Wirkmechanismus
Target of Action
Zeaxanthin is a carotenoid alcohol that is found in nature and plays a significant role in the xanthophyll cycle . It is one of the two primary xanthophyll carotenoids contained within the retina of the eye, particularly in the central macula . This makes the eye, specifically the macula and retina, the primary target of this compound .
Mode of Action
This compound functions as a light filter, protecting the eye tissues from sunlight damage and blocking free radicals that can cause oxidation . It is closely related to vitamin A and is naturally located in the eye’s macula and retina . This compound’s antioxidant properties aid in preventing oxidative stress and reducing eye inflammation . Furthermore, this compound biosynthesis proceeds from beta-carotene via the action of a single protein, known as a beta-carotene hydroxylase, that is able to add a hydroxyl group (-OH) to carbon 3 and 3’ of the beta-carotene molecule .
Biochemical Pathways
This compound is involved in the xanthophyll cycle, a biochemical pathway in plants that helps protect them from the harmful effects of light and oxygen . The MVA and MEP pathways, two of the biosynthesis pathways for producing this compound, have shown that isoprenoid flux is essential for improving carotenoid productivity . The DNA assembler method enables the design and rapid construction of biochemical pathways, including the this compound biosynthetic pathway, in a one-step fashion by exploiting the in vivo homologous recombination mechanism in Saccharomyces cerevisiae .
Pharmacokinetics
A study has shown that a novel formulation of lutein and this compound demonstrated superior bioavailability, with significantly higher levels of lutein and this compound in serum at several time points compared to a reference formulation .
Result of Action
This compound’s action results in a variety of health benefits. It promotes eye health by protecting the eye’s tissues from sunlight damage and blocking free radicals that can cause oxidation . Studies show that taking a supplement that contains lutein and this compound may be effective at improving vision in people with age-related macular degeneration (AMD) and cataracts . This compound also acts as a scavenger for free radicals, neutralizing them and preventing potential damage .
Action Environment
This compound’s action can be influenced by various environmental factors. For instance, it plays a role in photoprotection in many different environments, opposing photodamage in plants, photodamage to the human eye, and damage to extremophile microorganisms in the most inhospitable environments on earth . Furthermore, the distribution of carotenoids in emulsion particles is based on their polarity, thus those with higher polarity (e.g., this compound) will locate in the surface where proteins and phospholipids are found .
Biologische Aktivität
Zeaxanthin has been shown to have a number of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It has also been shown to have a protective effect against age-related macular degeneration, cataracts, and other vision problems.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of cholesterol and other lipids, as well as to inhibit the activity of some cancer-promoting enzymes. It has also been shown to increase the expression of some genes involved in the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using zeaxanthin in laboratory experiments include its low toxicity, low cost, and availability. However, the use of this compound in laboratory experiments is limited by its instability and the lack of standardized protocols and methods for its use.
Zukünftige Richtungen
For research on zeaxanthin include further investigation into its mechanism of action, its effects on gene expression, and its potential therapeutic applications. Additionally, further research is needed to explore the potential for using this compound in combination with other compounds or drugs, as well as its potential for use in drug delivery systems. Other potential future directions include the development of standardized protocols and methods for the use of this compound in laboratory experiments, as well as the development of new methods for its synthesis and purification. Finally, further research is needed to explore the potential for using this compound in the prevention and treatment of age-related macular degeneration, cataracts, and other vision problems.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-QAYBQHTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046807 | |
| Record name | Zeaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
144-68-3 | |
| Record name | Zeaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeaxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeaxanthin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zeaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,3'R)-β,β-carotene-3,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZEAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV0IB81ORO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215.5 °C | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



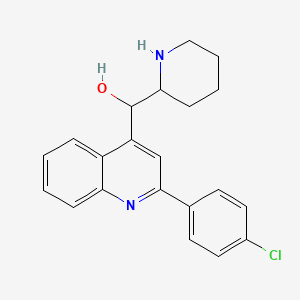

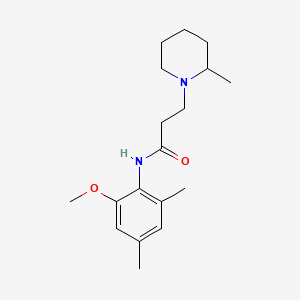
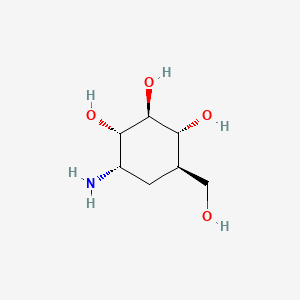
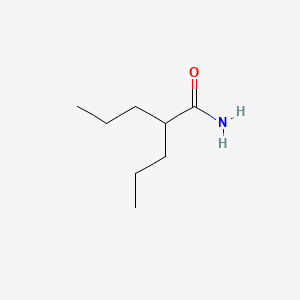

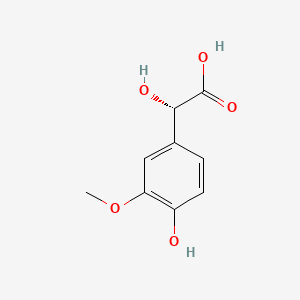
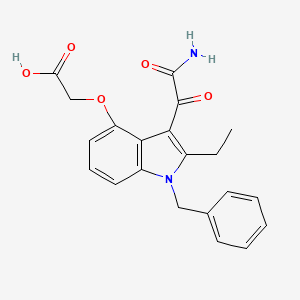

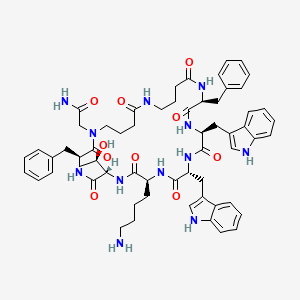
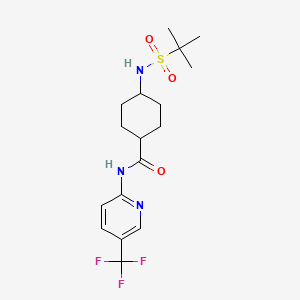
![N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B1683485.png)

